molecular formula C11H14FNO B12619257 (2R)-2-(4-fluorophenyl)-4-methylmorpholine CAS No. 920802-15-9

(2R)-2-(4-fluorophenyl)-4-methylmorpholine

Cat. No.: B12619257
CAS No.: 920802-15-9
M. Wt: 195.23 g/mol
InChI Key: MLCKFDUWYLGQKE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-fluorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)-4-methylmorpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-fluorophenyl)-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-(4-fluorophenyl)-4-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-chlorophenyl)-4-methylmorpholine
  • (2R)-2-(4-bromophenyl)-4-methylmorpholine
  • (2R)-2-(4-methoxyphenyl)-4-methylmorpholine

Uniqueness

(2R)-2-(4-fluorophenyl)-4-methylmorpholine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

920802-15-9

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-4-methylmorpholine

InChI

InChI=1S/C11H14FNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1

InChI Key

MLCKFDUWYLGQKE-NSHDSACASA-N

Isomeric SMILES

CN1CCO[C@@H](C1)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.